Dioctyl phenylphosphonate
Overview
Description
Dioctyl phenylphosphonate is an organic compound with the molecular formula C22H39O3P. It is commonly used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. The compound is known for its effectiveness in enhancing the properties of polyvinyl chloride (PVC) and other polymers .
Mechanism of Action
Mode of Action
It is known to be a plasticizer , suggesting that it may interact with polymers to increase their flexibility, transparency, and durability.
Biochemical Pathways
The biochemical pathways affected by Dioctyl phenylphosphonate are currently unknown . Given its role as a plasticizer, it may influence the physical properties of biological membranes or other polymer structures within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioctyl phenylphosphonate can be synthesized through a general phosphonate synthesis procedure. One common method involves the reaction of phenylmagnesium bromide with 1-octanol in the presence of anhydrous diethyl ether. The reaction is typically carried out at room temperature, and the corresponding organozinc reagent is synthesized by stirring for two hours .
Industrial Production Methods: In industrial settings, this compound is produced by esterification of phenylphosphonic acid with octanol. The reaction is catalyzed by an acid catalyst, and the product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Dioctyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.
Substitution: The phenyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide.
Substitution: Various substituted phenylphosphonates.
Scientific Research Applications
Comparison with Similar Compounds
- Diisooctyl phenylphosphonate
- Tris(2-ethylhexyl) phosphate
- Dibutyl phthalate
Comparison: Dioctyl phenylphosphonate is unique due to its specific combination of phenyl and octyl groups, which provide a balance of flexibility and durability. Compared to diisooctyl phenylphosphonate, this compound offers better compatibility with PVC and other polymers. Tris(2-ethylhexyl) phosphate, another plasticizer, is more commonly used in applications requiring higher thermal stability. Dibutyl phthalate, while effective as a plasticizer, has raised environmental and health concerns, making this compound a safer alternative .
Properties
IUPAC Name |
dioctoxyphosphorylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39O3P/c1-3-5-7-9-11-16-20-24-26(23,22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKMAMKAFTZXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061946 | |
Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1061946 | |
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Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
Record name | Dioctyl phenylphosphonate | |
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Vapor Pressure |
0.00000195 [mmHg] | |
Record name | Dioctyl phenylphosphonate | |
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CAS No. |
1754-47-8 | |
Record name | Dioctyl phenylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1754-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dioctylphenylphosphonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754478 | |
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Record name | Di-n-octyl phenyl phosphonate | |
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Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |
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Record name | Phosphonic acid, P-phenyl-, dioctyl ester | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1061946 | |
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Record name | Dioctyl phenylphosphonate | |
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Record name | DIOCTYLPHENYLPHOSPHONATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DED9LW93GM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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